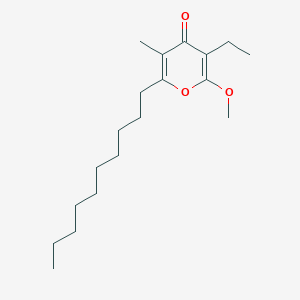
2-Decyl-5-ethyl-6-methoxy-3-methyl-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Decyl-5-ethyl-6-methoxy-3-methyl-4H-pyran-4-one is an organic compound belonging to the pyranone family Pyranones are known for their diverse biological activities and are often used in various chemical and pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decyl-5-ethyl-6-methoxy-3-methyl-4H-pyran-4-one can be achieved through multi-step organic reactions. One common method involves the condensation of appropriate aldehydes with ketones in the presence of acid or base catalysts. The reaction conditions typically include controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as distillation, crystallization, or chromatography are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Decyl-5-ethyl-6-methoxy-3-methyl-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
2-Decyl-5-ethyl-6-methoxy-3-methyl-4H-pyran-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-Decyl-5-ethyl-6-methoxy-3-methyl-4H-pyran-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-methyl-4H-pyran-4-one (Maltol): Known for its sweet aroma and used as a flavoring agent.
2,3-Dihydro-5-hydroxy-6-methyl-4H-pyran-4-one (Dihydromaltol): Exhibits antioxidant properties and is used in food and cosmetic industries.
Uniqueness
2-Decyl-5-ethyl-6-methoxy-3-methyl-4H-pyran-4-one stands out due to its unique decyl and ethyl substitutions, which may confer distinct chemical and biological properties compared to other pyranones
Properties
CAS No. |
126622-65-9 |
|---|---|
Molecular Formula |
C19H32O3 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
2-decyl-5-ethyl-6-methoxy-3-methylpyran-4-one |
InChI |
InChI=1S/C19H32O3/c1-5-7-8-9-10-11-12-13-14-17-15(3)18(20)16(6-2)19(21-4)22-17/h5-14H2,1-4H3 |
InChI Key |
RWYXKEHTWYHXNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=C(C(=O)C(=C(O1)OC)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















